LogP Differentiation: Tertiary Alcohol Exhibits Lower Lipophilicity than Positional Isomer 1-(2,4-Dichlorophenoxy)propan-2-ol
The target compound 2-(2,4-dichlorophenoxy)propan-2-ol (tertiary alcohol) has a reported LogP of 3.06, which is measurably lower than the XLogP3 of 3.4 reported for its closest positional isomer 1-(2,4-dichlorophenoxy)propan-2-ol (secondary alcohol, CAS 5330-18-7) [1][2]. An independent source reports a LogP of 2.753 for the positional isomer using a different computational method . The lower lipophilicity of the tertiary alcohol is consistent with the increased steric shielding of the hydroxyl group and altered hydrogen-bonding capacity arising from the gem-dimethyl substitution pattern adjacent to the oxygen-bearing carbon [1]. This difference of approximately 0.3–0.6 LogP units translates to a roughly 2- to 4-fold difference in octanol-water partition coefficient, directly affecting predictions of membrane permeability, bioaccumulation potential, and environmental fate modeling.
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.06 (SIELC computed) |
| Comparator Or Baseline | 1-(2,4-Dichlorophenoxy)propan-2-ol (CAS 5330-18-7): XLogP3 = 3.4 (PubChem); LogP = 2.753 (LookChem) |
| Quantified Difference | ΔLogP ≈ 0.3–0.6 units lower for target compound |
| Conditions | Computed LogP values from different algorithmic methods (SIELC proprietary algorithm vs. PubChem XLogP3 vs. LookChem estimation) |
Why This Matters
For procurement decisions, a 0.3–0.6 LogP unit difference is sufficient to alter chromatographic retention times, solid-phase extraction recovery, and predicted environmental fate parameters, making the two positional isomers non-interchangeable in analytical method development or environmental modeling workflows.
- [1] SIELC Technologies. 2-(2,4-Dichlorophenoxy)propan-2-ol — Compound Data. CAS: 93965-10-7; LogP: 3.06. Available at: https://sielc.com/2-24-dichlorophenoxypropan-2-ol View Source
- [2] PubChem. 1-(2,4-Dichlorophenoxy)propan-2-ol — Compound Summary (CID 95341). CAS: 5330-18-7; XLogP3: 3.4. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/95341 View Source
